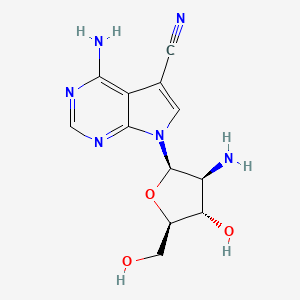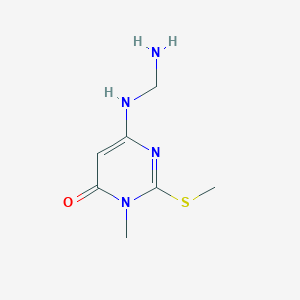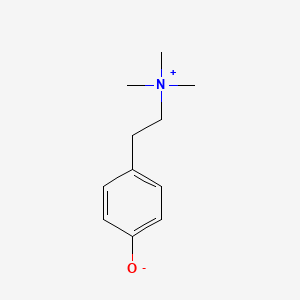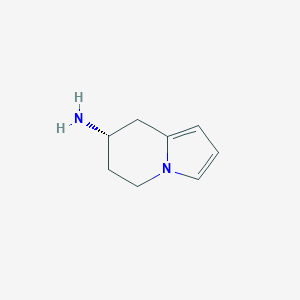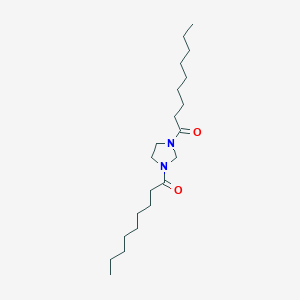
1,1'-Imidazolidine-1,3-diyldinonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Imidazolidine-1,3-diyldinonan-1-one is a chemical compound with the molecular formula C21H40N2O2. It features a five-membered imidazolidine ring and is characterized by its tertiary amide groups.
Vorbereitungsmethoden
The synthesis of 1,1’-Imidazolidine-1,3-diyldinonan-1-one typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method includes the direct incorporation of the carbonyl group into 1,2-diamines, often facilitated by catalysts such as tetramethylphenylguanidine (PhTMG) and diphenylphosphoryl azide (DPPA) in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1,1’-Imidazolidine-1,3-diyldinonan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the imidazolidine ring can be modified by introducing different substituents. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure selectivity and efficiency.
Wissenschaftliche Forschungsanwendungen
1,1’-Imidazolidine-1,3-diyldinonan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
The mechanism of action of 1,1’-Imidazolidine-1,3-diyldinonan-1-one involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s tertiary amide groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
1,1’-Imidazolidine-1,3-diyldinonan-1-one can be compared with other imidazolidine derivatives, such as:
Imidazolidin-2-one: Known for its use in pharmaceuticals and as a chiral auxiliary.
Benzimidazolidin-2-one: Widely studied for its biological activities and synthetic applications.
Substituted imidazolidines:
Eigenschaften
CAS-Nummer |
32634-10-9 |
|---|---|
Molekularformel |
C21H40N2O2 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
1-(3-nonanoylimidazolidin-1-yl)nonan-1-one |
InChI |
InChI=1S/C21H40N2O2/c1-3-5-7-9-11-13-15-20(24)22-17-18-23(19-22)21(25)16-14-12-10-8-6-4-2/h3-19H2,1-2H3 |
InChI-Schlüssel |
VWSOUVLYEFQBTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)N1CCN(C1)C(=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


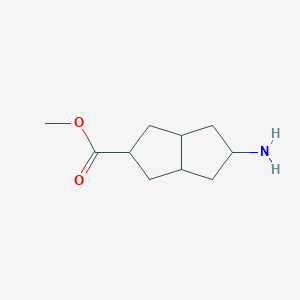
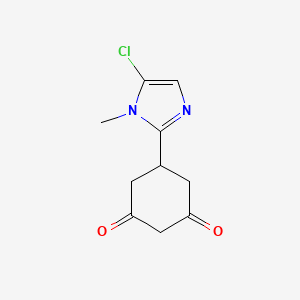
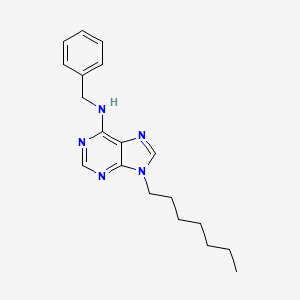
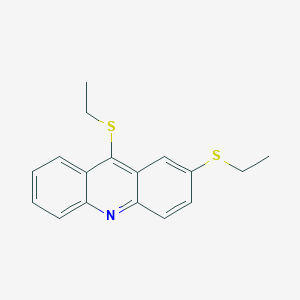


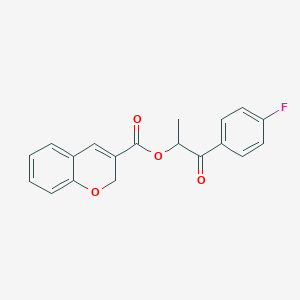
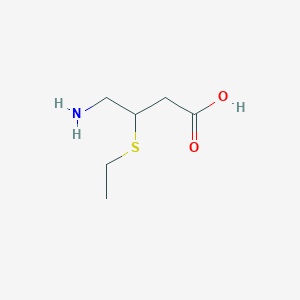
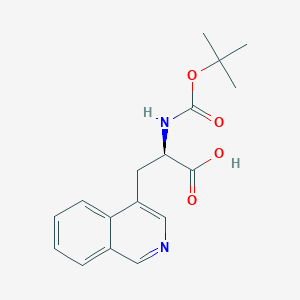
![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)
